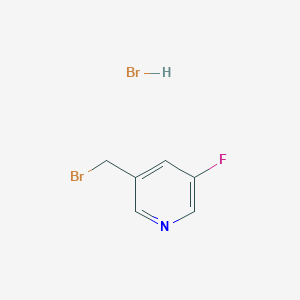

![molecular formula C19H27N3O7 B2774379 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(2,2-dimethoxyethyl)oxalamide CAS No. 896351-80-7](/img/structure/B2774379.png)

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(2,2-dimethoxyethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

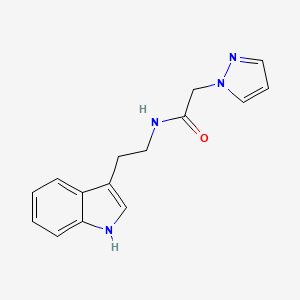

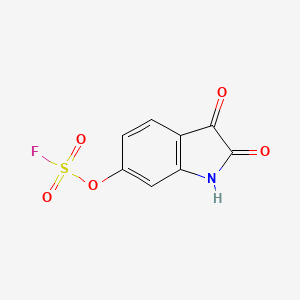

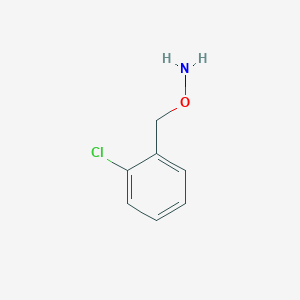

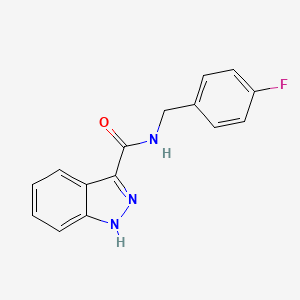

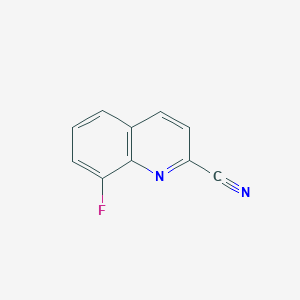

“N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(2,2-dimethoxyethyl)oxalamide” is a complex organic compound. The benzo[d][1,3]dioxole subunit is an integral part of many natural products, such as sesamol and piperine . It is present in a variety of compounds that possess important pharmaceutical and biological applications .

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . These compounds have been characterized by elemental analysis and various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Molecular Structure Analysis

The molecular structure of compounds with the benzo[d][1,3]dioxole subunit has been studied using single crystal X-ray crystallography . This provides detailed information about the arrangement of atoms in the molecule and their bonding .Chemical Reactions Analysis

The synthesis of these compounds often involves the cleavage of bonds and the addition of suitable electrophiles . This process can be used to create a variety of novel organoselenium compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with the benzo[d][1,3]dioxole subunit have been studied using various techniques . These include thermal decomposition behavior studied by thermogravimetric analysis .Aplicaciones Científicas De Investigación

Anticancer Properties

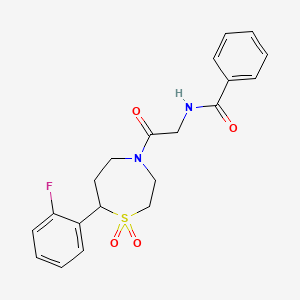

Studies on derivatives of morpholinoethyl-substituted benzimidazolium salts and their silver(I)NHC complexes have demonstrated significant anticancer activities against the MCF-7 breast cancer cell line. These compounds, characterized by similar structural motifs, were synthesized and evaluated for their in vitro anticancer properties. The research found that the IC30 and IC50 values of these compounds ranged from 241–490 and 6–14 µM, respectively, highlighting their potential as anticancer agents (Aktaş et al., 2017).

Chemical Synthesis and Ligand Efficiency

The copper-catalyzed N-arylation of imidazoles and benzimidazoles, using ligands such as 4,7-Dimethoxy-1,10-phenanthroline, showcases the utility of certain dioxolyl and morpholinoethyl structures in facilitating chemical reactions under mild conditions. This process allows for the transformation of a variety of hindered and functionalized imidazoles, benzimidazoles, and aryl halides with good to excellent yields, emphasizing the roles of these compounds in synthetic organic chemistry and the development of pharmaceuticals (Altman et al., 2007).

Direcciones Futuras

The wide spectrum of potential applications of compounds with the benzo[d][1,3]dioxole subunit has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . These compounds have potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

Mecanismo De Acción

Target of Action

The primary targets of the compound are yet to be definitively identified. It has been suggested that the compound may interact with certain enzymes or receptors within the cell

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are areas of ongoing research.

Biochemical Pathways

The biochemical pathways affected by the compound are currently unknown. Given the compound’s potential targets, it may influence several pathways, leading to downstream effects on cell function

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Preliminary studies suggest that the compound may have selective activity against certain cell types . More comprehensive studies are needed to confirm these findings and further explore the compound’s effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . Understanding these factors is crucial for optimizing the compound’s use and effectiveness.

Propiedades

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2,2-dimethoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O7/c1-25-17(26-2)11-21-19(24)18(23)20-10-14(22-5-7-27-8-6-22)13-3-4-15-16(9-13)29-12-28-15/h3-4,9,14,17H,5-8,10-12H2,1-2H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOFAQOBSOHDAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(2,2-dimethoxyethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-butoxy-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2774296.png)

![methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2774304.png)

![1-(benzo[d]thiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2774307.png)

![1-[(2-Hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxamide](/img/structure/B2774309.png)

![2-[(3-Bromophenyl)hydrazinylidene]propanedinitrile](/img/structure/B2774314.png)

![4-Oxo-4-[N'-(pyridine-4-carbonyl)-hydrazino]-butyric acid](/img/structure/B2774316.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B2774318.png)